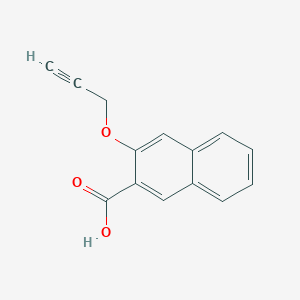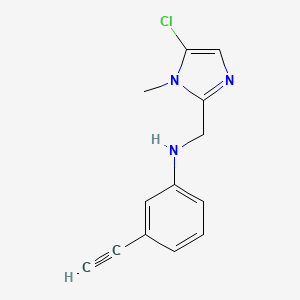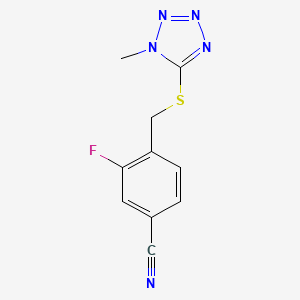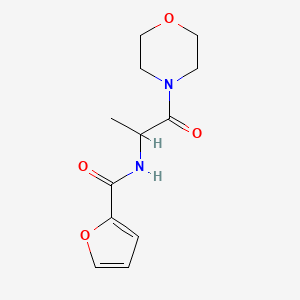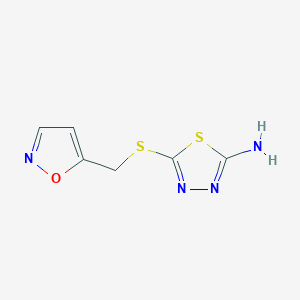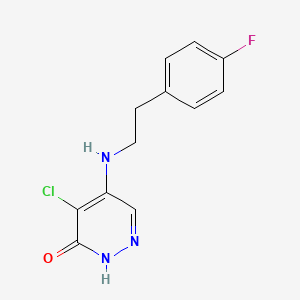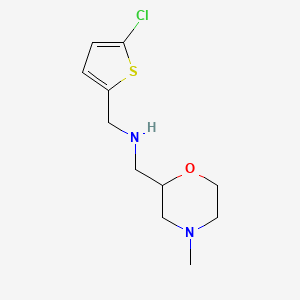
n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide is an organic compound that features a brominated thiophene ring attached to a butenamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid . The reaction proceeds with high yields under these conditions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Used in the synthesis of various imine derivatives.
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide is unique due to its specific structure, which combines a brominated thiophene ring with a butenamide moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, particularly in organic synthesis and material science.
Propiedades
Fórmula molecular |
C11H14BrNOS |
|---|---|
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbut-2-enamide |
InChI |
InChI=1S/C11H14BrNOS/c1-8(2)4-11(14)13(3)6-10-5-9(12)7-15-10/h4-5,7H,6H2,1-3H3 |
Clave InChI |
WHPHGKJJXNGHFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)N(C)CC1=CC(=CS1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)
![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)


